molecular formula C24H18O4 B6012197 7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one

7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B6012197
M. Wt: 370.4 g/mol
InChI Key: ABJFYWNCMZXUCM-UHFFFAOYSA-N
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Description

7-[(4-Benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a benzoylbenzyl group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 4-benzoylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylbenzyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology: In biological research, 7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in medicinal chemistry as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoylbenzyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can interfere with signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 7-[(4-Methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 7-[(4-Chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 7-[(4-Hydroxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Comparison: Compared to its analogs, 7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one exhibits unique properties due to the presence of the benzoylbenzyl group. This group enhances its lipophilicity and binding affinity to molecular targets, making it a more potent compound in various applications. Additionally, the benzoylbenzyl group provides a distinct chemical reactivity profile, allowing for diverse chemical modifications .

Properties

IUPAC Name

7-[(4-benzoylphenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-16-13-23(25)28-22-14-20(11-12-21(16)22)27-15-17-7-9-19(10-8-17)24(26)18-5-3-2-4-6-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJFYWNCMZXUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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